molecular formula C14H18N4O B14883665 3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole

3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B14883665
M. Wt: 258.32 g/mol
InChI Key: AKAHOKPNOYJIJQ-UHFFFAOYSA-N
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Description

3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a cyclopentyl group, an azetidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate electrophile.

    Azetidine Ring Formation: The azetidine ring can be formed via a cyclization reaction involving a suitable precursor such as a β-amino alcohol.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(1H-pyrazol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
  • 3-(1-(1H-imidazol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
  • 3-(1-(1H-triazol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(1-(1H-pyrrol-1-yl)cyclopentyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it may exhibit unique reactivity, stability, and biological activity compared to its analogs.

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-(1-pyrrol-1-ylcyclopentyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H18N4O/c1-2-6-14(5-1,18-7-3-4-8-18)13-16-12(19-17-13)11-9-15-10-11/h3-4,7-8,11,15H,1-2,5-6,9-10H2

InChI Key

AKAHOKPNOYJIJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=NOC(=N2)C3CNC3)N4C=CC=C4

Origin of Product

United States

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